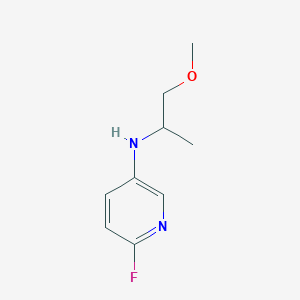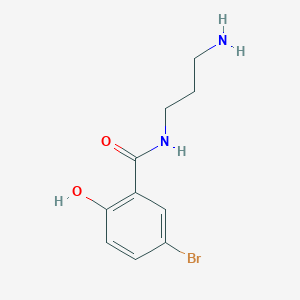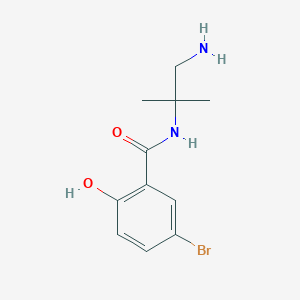
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide, also known as BBBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBBA is a small molecule that has been shown to have a variety of biological effects, including anti-cancer and anti-inflammatory properties. In
Applications De Recherche Scientifique
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has shown promise in a variety of scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can inhibit the growth of cancer cells in vitro and in vivo, and can induce apoptosis (programmed cell death) in cancer cells. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has also been shown to have anti-inflammatory properties, and may be useful in treating inflammatory diseases such as arthritis.
Mécanisme D'action
The mechanism of action of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide may be able to induce changes in gene expression that lead to anti-cancer or anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to have antioxidant effects, and may be useful in protecting cells from oxidative stress. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has also been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide for lab experiments is its relatively simple synthesis method. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can be synthesized using commercially available starting materials, and the final product can be purified using standard techniques. However, one limitation of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. Another area of research is the investigation of the neuroprotective effects of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide, and its potential use in treating neurodegenerative diseases. Additionally, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide may have applications in other areas of research, such as drug discovery and chemical biology. Further research is needed to fully understand the potential of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide in these areas.
Méthodes De Synthèse
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can be synthesized using a simple two-step process. First, 5-bromo-2-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,4-diaminobutane to form N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. The final product can be purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-8-3-4-10(15)9(7-8)11(16)14-6-2-1-5-13/h3-4,7,15H,1-2,5-6,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFNCLOQQVMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)



![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)
